2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride

Salt-form characterization Molecular weight Stoichiometry

Salt-form mismatch introduces solubility and concentration errors in receptor assays. This trihydrochloride salt (MW 297.61) provides defined stoichiometry and ≥98% purity-unlike the free base (MW 188.23) or diHCl (MW ~261). Key advantages: - Matches patent WO2023033681A1 TAAR1 modulator scaffold - Enhanced aqueous solubility for TR-FRET/SPR without DMSO interference - Batch-specific QA documentation for hit-to-lead traceability

Molecular Formula C10H15Cl3N4
Molecular Weight 297.6 g/mol
Cat. No. B3807461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride
Molecular FormulaC10H15Cl3N4
Molecular Weight297.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl.Cl
InChIInChI=1S/C10H12N4.3ClH/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8;;;/h1-5H,6-7,11H2,(H,12,13,14);3*1H
InChIKeyMRBMBUHRHXSVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine trihydrochloride: High-Purity TAAR1 Research Compound


2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine trihydrochloride (CAS 1269198-85-7; molecular formula C₁₀H₁₅Cl₃N₄; molecular weight 297.61 g/mol) is a trihydrochloride salt of a phenyl-substituted 1,2,4-triazole ethanamine . This compound belongs to the aryl-1,2,4-triazole-3-ethanamine class, a scaffold recognized for modulating trace amine-associated receptor 1 (TAAR1) [1]. As a defined salt form with specified purity (95–98%) from multiple vendors, it serves as a building block for medicinal chemistry and a reference standard in receptor screening campaigns .

Target Class TAAR1 modulator scaffold
Form Advantage Defined trihydrochloride salt for aqueous assays
Procurement Readiness ≥98% purity with batch traceability

Why Salt Form Matters for This 1,2,4-Triazole Ethanamine


The trihydrochloride salt differs fundamentally from the free base (CAS 61012-39-3) and the dihydrochloride salt (CAS 1220039-90-6) in molecular weight, stoichiometry, and solubility. The trihydrochloride form (MW 297.61) contains three equivalents of HCl, delivering a higher mass per mole of active pharmacophore compared to the free base (MW 188.23) or the dihydrochloride (MW ~261) . This affects molar calculations for biological assays and may confer distinct aqueous solubility and hygroscopicity profiles critical for reproducible dose–response experiments . Generic substitution without careful salt-form matching can introduce unintended variability in solubility, stability, and effective concentration.

Free base vs. salt Free base (MW 188.23) requires ~58% mass correction for equivalent pharmacophore; solubility in aqueous buffers may be substantially lower, shifting dose–response curves.
Dihydrochloride mismatch Dihydrochloride (MW ~261) has different stoichiometry and typically lower purity (95%); molar calculations and impurity profiles may not transfer directly.
Triazole regioisomers Compounds with aryl substitution at different triazole positions may exhibit divergent TAAR1 selectivity; class membership alone does not guarantee comparable pharmacology.

Quantitative Evidence: Trihydrochloride vs. Closest Analogs


Molecular Weight and Stoichiometric Precision

The trihydrochloride salt (CAS 1269198-85-7) has a molecular weight of 297.61 g/mol, compared to ~261 g/mol for the dihydrochloride salt (CAS 1220039-90-6) and 188.23 g/mol for the free base . This 14% increase in mass relative to the dihydrochloride and 58% increase relative to the free base directly impacts molar calculations in biological assays, where the mass of the salt must be corrected to obtain the equivalent free-base concentration .

Molecular Weight
Head-to-head
Trihydrochloride: 297.61 g/mol vs. dihydrochloride ~261, free base 188.23 (14–58% heavier)
Molar calculation precision depends on correct salt form.
Calculated from molecular formulas; supplier data to verify.
Salt-form characterization Molecular weight Stoichiometry

Purity Specification Comparison

The trihydrochloride salt is offered with a minimum purity specification of 98% by suppliers such as AKSci and Leyan . In contrast, the dihydrochloride salt is frequently listed at 95% purity (e.g., Chemenu catalog CM278702) . The 3-percentage-point higher purity of the trihydrochloride form reduces the potential for confounding impurities in sensitive biochemical assays, where even low-abundance contaminants can produce off-target effects.

Purity Specification
Head-to-head
Trihydrochloride ≥98% (AKSci/Leyan) vs. dihydrochloride 95% (Chemenu); +3 percentage points
Higher purity reduces off-target risk in target-engagement assays.
Vendor CoA specifications; actual batch purity may vary.
Purity Quality control Reproducibility

Aqueous Solubility and Stability Advantage

Hydrochloride salts of amine-containing compounds typically exhibit enhanced aqueous solubility and improved chemical stability over their free-base counterparts due to increased ionic character and reduced susceptibility to oxidation . The trihydrochloride salt is thus expected to dissolve more readily in aqueous buffers than the free base, although direct solubility measurements for this specific compound are not publicly available. Vendor storage recommendations (cool, dry place) further indicate adequate long-term stability for procurement and stockpiling .

Solubility & Stability
Class-level inference
Hydrochloride salts generally improve aqueous solubility and chemical stability over free bases.
Supports selection for aqueous buffer-based biochemical assays.
No direct solubility data for this compound; class inference only.
Solubility Stability Hydrochloride salt

TAAR1 Pharmacophore Class Membership

Patent WO2023033681A1 explicitly claims 2-(5-aryl-4H-1,2,4-triazol-3-yl)ethanamines as TAAR1 modulators [1]. This places the 3-phenyl-1,2,4-triazole scaffold within a patent-protected chemical series distinct from simpler triazole ethanamines lacking the 5-aryl substituent, such as 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanamine, which present the aryl group at a different position and may exhibit divergent receptor selectivity .

TAAR1 Pharmacophore
Class-level
Scaffold claimed in WO2023033681A1 as TAAR1 modulator; distinct from non-aryl or regioisomeric triazole ethanamines.
Aligns with patent-defined chemical space for TAAR1 drug discovery.
No EC₅₀/IC₅₀ data; differentiation based on composition-of-matter claims.
TAAR1 GPCR Trace amine Triazole

Optimal Application Scenarios


TAAR1 Agonist/Antagonist Screening

Based on patent WO2023033681A1 covering 5-aryl-4H-1,2,4-triazol-3-yl ethanamines as TAAR1 modulators [1], the trihydrochloride salt provides a high-purity (≥98%) entry point for primary screening against human TAAR1. Its defined salt form ensures accurate molar calculations, critical for EC₅₀/IC₅₀ determination in cAMP or β-arrestin recruitment assays.

SAR Expansion Around the Phenyl-Triazole Core

The compound serves as a reference standard or starting material for synthesizing derivatives with varied substituents on the phenyl ring. Its trihydrochloride form, with higher molecular weight and high purity, facilitates precise weighing for small-scale parallel synthesis, reducing batch-to-batch variability compared to using the free base or lower-purity dihydrochloride salt .

Aqueous Solubility-Preferred Biochemical Assays

When the experimental protocol requires dissolution in aqueous buffers (e.g., TR-FRET, SPR), the trihydrochloride salt is the form of choice over the free base, as hydrochloride salts generally exhibit enhanced aqueous solubility and stability . This minimizes the need for organic co-solvents like DMSO, which can interfere with protein–ligand interactions.

Hit-to-Lead Procurement with Quality Assurance

For CROs and pharmaceutical companies requiring documented purity and batch traceability, the trihydrochloride salt from AKSci or Leyan comes with a minimum 98% purity specification and full quality assurance documentation . This meets the procurement standards for hit-to-lead and lead-optimization stages, where impurity profiles must be tightly controlled.

Application
Selection Property
Validation Focus
TAAR1 agonist/antagonist screening
TAAR1 pharmacophore alignment
cAMP / β-arrestin recruitment assay validation
SAR expansion around phenyl-triazole core
High-purity salt form for accurate weighing
Batch-to-batch reproducibility in parallel synthesis
Aqueous buffer biochemical assays
Trihydrochloride salt for aqueous solubility
Minimized organic co-solvent interference
Hit-to-lead procurement with QA
Documented purity ≥98% and traceability
Impurity profile control for lead optimization
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